N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Butanamide Chain: The butanamide chain is attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)butanamide
- N-(2,4-difluorophenyl)-4-(4-ethylpiperazin-1-yl)butanamide
- N-(2,4-difluorophenyl)-4-(4-phenylpiperidin-1-yl)butanamide
Uniqueness
N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety
Properties
CAS No. |
923024-76-4 |
---|---|
Molecular Formula |
C20H23F2N3O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C20H23F2N3O/c21-16-8-9-19(18(22)15-16)23-20(26)7-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,23,26) |
InChI Key |
SUNXUGIZZQKWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.